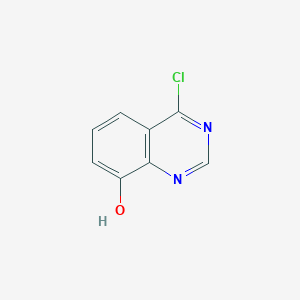

4-Chloroquinazolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPUOBKUEFHYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578130 | |

| Record name | 4-Chloroquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154288-08-1 | |

| Record name | 4-Chloroquinazolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization at the C4 Position:

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). chim.it This reaction allows for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, which serves as a major source of molecular diversity. By reacting 4-chloroquinazolin-8-ol with a library of primary or secondary amines, for instance, a diverse set of 4-amino-substituted quinazolin-8-ols can be generated. Similarly, reactions with various alcohols, phenols, or thiols can yield corresponding ether and thioether derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position

| Reagent (Nucleophile) | Resulting Functional Group at C4 | Product Class |

|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | -NR¹R² | 4-Aminoquinazolin-8-ols |

| Alcohols/Phenols (R-OH) | -OR | 4-Alkoxy/Aryloxyquinazolin-8-ols |

Derivatization at the C8 Position:

The hydroxyl group at the C8 position offers another vector for diversification. Standard reactions for functionalizing a phenolic hydroxyl group can be readily applied. researchgate.net O-alkylation, typically via the Williamson ether synthesis using various alkyl halides, introduces diverse alkyl chains. Esterification, through reaction with a range of acyl chlorides or carboxylic acids, appends different ester functionalities.

Table 2: Representative Derivatization Reactions at the C8 Position | Reaction Type | Reagent | Resulting Functional Group at C8 | Product Class | | --- | --- | --- | | O-Alkylation | Alkyl Halide (R-X) | -OR (Ether) | 8-Alkoxy-4-chloroquinazolines | | O-Acylation | Acyl Chloride (RCOCl) | -OC(O)R (Ester) | 4-Chloroquinazolin-8-yl esters | | Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | -OSO₂R (Sulfonate Ester) | 4-Chloroquinazolin-8-yl sulfonates |

Combinatorial and Multi-Component Approaches

The true power of DOS is realized when these individual derivatization steps are combined. A library of C4-substituted amines can be reacted with a library of C8-modifying alkyl halides in a combinatorial fashion to rapidly generate a large matrix of unique, disubstituted products.

Furthermore, multi-component reactions (MCRs) offer an advanced strategy for rapidly building molecular complexity. organic-chemistry.orgnih.gov While specific MCRs involving the 4-chloroquinazolin-8-ol scaffold itself are not extensively documented, the quinazoline (B50416) framework is amenable to construction via MCRs, which could be adapted to produce diverse scaffolds for further functionalization. acs.orgtcichemicals.com For example, a three-component reaction involving an appropriately substituted anthranilate, a nitrile, and an arenediazonium salt can be used to construct the quinazolinone core, which can then be converted to the 4-chloro derivative. acs.org

By systematically applying these orthogonal and combinatorial strategies, chemists can efficiently generate large libraries of diverse molecules based on the this compound scaffold, facilitating the exploration of new chemical space for various applications.

Chemical Reactivity and Transformation Pathways of 4 Chloroquinazolin 8 Ol

Reactivity of the Quinazoline (B50416) Ring System

The quinazoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.org The presence of two nitrogen atoms in the pyrimidine ring significantly influences its chemical behavior, rendering it electron-deficient and affecting the reactivity of the various positions on the ring. wikipedia.orgmdpi.com

The chlorine atom at the C-4 position of 4-chloroquinazolin-8-ol is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3), which activates the C-4 position towards nucleophilic attack. mdpi.com This reaction is a cornerstone for the functionalization of the quinazoline scaffold.

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the C-4 chlorine. For instance, the reaction of 4-chloroquinazolines with various amines is a well-documented and extensively studied method for the synthesis of 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions can be carried out under different conditions, often involving heating in a suitable solvent. nih.gov The nature of the amine nucleophile, as well as the reaction conditions, can influence the reaction rate and yield. nih.gov For example, electron-rich amines tend to react more readily. nih.gov

The regioselectivity of the SNAr reaction at the C-4 position is a key feature, especially in di-substituted quinazolines like 2,4-dichloroquinazoline. mdpi.com Theoretical and experimental studies have shown that the C-4 position is more reactive than the C-2 position towards nucleophilic attack. mdpi.commdpi.com This selectivity is attributed to the greater contribution of the C-4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring system. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at C-4 of 4-Chloroquinazolines

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | Varies (e.g., heating in solvent) | 4-Aminoquinazolines | mdpi.comnih.gov |

| 2-Aminoethanol | Reflux | 2-((Quinazolin-4-yl)amino)ethanols | nih.gov |

| Anilines | Varies (e.g., heating, microwave) | 4-Anilinoquinazolines | nih.govnih.gov |

| Hydrazine | Heating in solvent | 4-Hydrazinoquinazolines | nih.gov |

Electrophilic Substitution Reactions

In contrast to the facile nucleophilic substitution at the C-4 position, electrophilic substitution on the quinazoline ring is generally more challenging due to the electron-deficient nature of the pyrimidine ring. wikipedia.orgthieme-connect.de Electrophilic attack is more likely to occur on the benzene portion of the quinazoline ring system. wikipedia.org The order of reactivity for electrophilic substitution on the parent quinazoline ring is generally considered to be 8 > 6 > 5 > 7. wikipedia.org

For this compound, the presence of the hydroxyl group at the C-8 position is expected to direct incoming electrophiles. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution would be anticipated to occur at positions C-5 and C-7. However, nitration of the parent quinazoline yields 6-nitroquinazoline, indicating the complexity of predicting regioselectivity in this system. thieme-connect.de

Reactions Involving the 8-Hydroxyl Group

The phenolic hydroxyl group at the C-8 position of this compound offers another site for chemical modification, allowing for the introduction of various functional groups through reactions such as O-alkylation and esterification.

The hydroxyl group can be converted to an ether through O-alkylation reactions. This transformation is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. mdpi.com The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. mdpi.com Common bases used for this purpose include potassium hydroxide (B78521) and sodium hydroxide. mdpi.com The choice of solvent can also be critical, with polar aprotic solvents like DMSO often favoring the reaction. mdpi.com

Another approach for etherification involves the use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol and a solvent like dimethyl sulfoxide. organic-chemistry.org These methods provide pathways to synthesize a variety of 8-alkoxyquinazoline derivatives.

The 8-hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often an excess of the alcohol or removal of water is used to drive the reaction to completion. masterorganicchemistry.com

Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used to achieve esterification under milder conditions. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Reactivity at Other Ring Positions (C-2, C-6, N-3)

While the C-4 and C-8 positions are the most reactive sites for the transformations discussed, other positions on the quinazoline ring can also participate in chemical reactions, albeit often to a lesser extent or under specific conditions.

C-2 Position: The C-2 position is generally less reactive towards nucleophilic substitution than the C-4 position. mdpi.commdpi.com However, in certain substrates or under specific catalytic conditions, reactions at C-2 can be achieved. For example, in 2,4-dichloroquinazolines, while the initial nucleophilic attack preferentially occurs at C-4, a second substitution at C-2 can be forced under more vigorous conditions to yield 2,4-disubstituted quinazolines. mdpi.com

C-6 Position: The C-6 position, being part of the benzene ring, can undergo electrophilic substitution, although it is less favored than the C-8 position in the parent quinazoline. wikipedia.org However, in certain quinazolinone systems, C-6 has been a target for modification, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or alkyl groups. researchgate.net

N-3 Position: The N-3 nitrogen atom is a basic site and can be protonated or alkylated. Its lone pair of electrons also plays a crucial role in activating the C-4 position for nucleophilic attack through resonance stabilization of the intermediate. mdpi.com

Derivatization Strategies and Synthetic Exploration of the 4 Chloroquinazolin 8 Ol Scaffold

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of aryl, alkynyl, and alkyl groups onto the quinazoline (B50416) framework. The electron-deficient nature of the pyrimidine (B1678525) ring in the quinazoline system makes the C-4 position particularly susceptible to these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. In the context of 4-chloroquinazolin-8-ol, this reaction facilitates the introduction of various aryl or heteroaryl groups at the C-4 position, a crucial modification for tuning the pharmacological properties of the resulting molecules.

The reaction typically involves treating this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The selection of the catalyst, ligand, and base is critical for achieving high yields while preserving the hydroxyl group at the C-8 position. Research has demonstrated the successful arylation of the this compound scaffold using this method. For instance, the coupling with 2-pyridylboronic acid has been achieved using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a sophisticated phosphine (B1218219) ligand like SPhos and a base such as potassium phosphate (B84403) (K₃PO₄) in a dioxane solvent. This specific transformation yields 8-hydroxy-4-(pyridin-2-yl)quinazoline. The general mechanism involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 4-aryl-quinazolin-8-ol product and regenerate the catalyst.

Table 1: Example of Suzuki-Miyaura Coupling

| Electrophile | Coupling Partner | Catalyst System | Product |

| This compound | 2-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 8-Hydroxy-4-(pyridin-2-yl)quinazoline |

The Sonogashira coupling provides a reliable route for the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to an aryl halide. This reaction is invaluable for extending the molecular framework of this compound by introducing linear alkynyl substituents. These alkynyl linkers can be further functionalized or used to connect to other molecular fragments.

The reaction is co-catalyzed by palladium and copper salts. The palladium catalyst, often a complex like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], activates the C-Cl bond, while the copper(I) iodide (CuI) co-catalyst facilitates the formation of a copper acetylide intermediate. A base, typically an amine such as triethylamine (B128534) (NEt₃) or a carbonate like cesium carbonate (Cs₂CO₃), is required to deprotonate the terminal alkyne. Studies have shown the effective alkynylation of this compound with phenylacetylene (B144264) using a Pd(PPh₃)₄/CuI catalyst system in THF, yielding 4-phenylethynylquinazolin-8-ol with high efficiency. The versatility of this reaction allows for the coupling of various terminal alkynes, providing access to a wide range of 4-alkynyl-quinazolin-8-ol derivatives.

Table 2: Example of Sonogashira Coupling

| Electrophile | Coupling Partner | Catalyst System | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Phenylethynylquinazolin-8-ol |

While less commonly reported for the this compound scaffold specifically, Stille and Kumada couplings represent viable alternative strategies for C-C bond formation.

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. Its tolerance for a wide variety of functional groups makes it an attractive method. While direct examples on this compound are not prevalent in the literature, its application has been demonstrated on structurally related heterocyclic systems. For instance, 5-chlorotriazoloquinazoline has been successfully coupled with heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system, suggesting the potential applicability of this method for the C-4 functionalization of the quinazoline ring.

The Kumada coupling , one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a nickel or palladium catalyst. jk-sci.comorganic-chemistry.org Its primary limitation is the high reactivity of the Grignard reagent, which can be incompatible with sensitive functional groups like the hydroxyl group on the this compound scaffold without prior protection. mdpi.com However, modern advancements have expanded its scope. Nickel-catalyzed Kumada couplings have been successfully applied to other chloroquinazolines, and manganese-catalyzed variants have shown effectiveness for N-heterocyclic chlorides. thieme-connect.comthieme-connect.comcolab.ws These developments suggest that with careful optimization of reaction conditions or appropriate protection of the C-8 hydroxyl group, the Kumada coupling could serve as a powerful and cost-effective method for introducing alkyl or aryl groups at the C-4 position. mdpi.com

Carbon-Heteroatom Bond Formation via Cross-Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing a significant advancement over harsher classical methods. organic-chemistry.org This reaction is a cornerstone for synthesizing arylamines from aryl halides and has been instrumental in medicinal chemistry. rsc.org For the this compound scaffold, it provides a direct and versatile route to introduce a wide range of primary and secondary amines at the C-4 position.

The reaction involves the coupling of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. The mechanism proceeds through oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 4-amino-quinazolin-8-ol product and regenerate the Pd(0) catalyst. researchgate.net This methodology has been successfully applied to synthesize N-substituted anilino-hydroxyquinolines from bromo-hydroxyquinolines, a system highly analogous to this compound, demonstrating its feasibility and utility for creating diverse libraries of C-4 aminated derivatives. organic-chemistry.org

Functionalization via Nucleophilic Substitution of the C-4 Chlorine

The chlorine atom at the C-4 position of the quinazoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom within the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This inherent reactivity provides a straightforward, metal-free pathway for introducing a variety of nucleophiles.

This method is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles. Reactions with primary and secondary amines (R-NH₂) or anilines proceed readily, often by simply heating the reactants in a suitable solvent like ethanol (B145695) or isopropanol, to yield a diverse range of 4-amino-quinazolin-8-ol derivatives. Similarly, thiols (R-SH) can be used to synthesize 4-thioether-substituted quinazolin-8-ols. The efficiency of the substitution can be enhanced by the addition of a base to deprotonate the nucleophile, increasing its reactivity. This direct substitution approach is a fundamental and highly practical strategy for elaborating the this compound scaffold.

Introduction of Heterocyclic Moieties and Hybrid Molecule Design

The functionalization of the this compound scaffold with other heterocyclic rings is a key strategy in drug discovery to create hybrid molecules. These hybrids can interact with multiple biological targets or enhance binding affinity and selectivity for a single target. The synthetic methods described previously are directly applicable to this goal.

Cross-coupling reactions are particularly well-suited for this purpose. As demonstrated in the Suzuki-Miyaura coupling, heteroarylboronic acids (e.g., 2-pyridylboronic acid) can be used to install heterocyclic substituents directly at the C-4 position. This approach allows for the fusion of the quinazoline pharmacophore with other biologically relevant heterocycles like pyridine (B92270), pyrazole, or indole. Furthermore, Sonogashira coupling can be employed to introduce an alkynyl linker, which can then be used as a handle for further reactions, such as click chemistry, to attach complex heterocyclic systems. Nucleophilic substitution also provides a direct route for attaching heterocycles that contain a nucleophilic amine or thiol group. These strategies enable the rational design and synthesis of novel hybrid molecules based on the this compound template, expanding the potential for discovering new therapeutic agents.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate collections of structurally diverse small molecules in an efficient manner. cam.ac.ukscispace.com Unlike target-oriented synthesis, which focuses on creating a single, specific molecule, DOS explores a wider range of chemical space to identify novel compounds with potential biological activity. scispace.combeilstein-journals.org The this compound core is an excellent scaffold for such synthetic endeavors due to its inherent structural features that allow for controlled, regioselective modifications.

The key to applying DOS to the this compound scaffold lies in the strategic manipulation of its two primary reactive sites: the electrophilic carbon at position 4 (C4), bearing a chlorine atom, and the nucleophilic hydroxyl group at position 8 (C8-OH). The distinct chemical nature of these two sites allows for orthogonal derivatization, meaning one site can be selectively modified without affecting the other, enabling the systematic introduction of diverse chemical appendages. rsc.org

Scaffold Decoration via Orthogonal Functionalization

The primary strategy for generating a library of compounds from this compound involves a stepwise or combinatorial functionalization at the C4 and C8 positions.

Structure Activity Relationship Sar Studies of 4 Chloroquinazolin 8 Ol Derivatives

Impact of the 4-Chloro Substituent on Biological Efficacy and Selectivity

The 4-chloro substituent on the quinazoline (B50416) ring is a critical feature that significantly influences the molecule's reactivity and biological activity. It serves as a key synthetic handle, allowing for the facile introduction of various nucleophiles, most notably anilines, to produce 4-anilinoquinazoline (B1210976) derivatives. nih.gov This class of compounds has been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial targets in cancer therapy. nih.gov

The chlorine atom at the C-4 position makes the carbon atom highly electrophilic, facilitating nucleophilic aromatic substitution reactions. nih.gov This reactivity is fundamental to creating libraries of derivatives where diverse functionalities can be installed to probe interactions with specific biological targets. For instance, the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines relies on the N-arylation of 4-chloroquinazoline (B184009) precursors. nih.gov

From an electronic standpoint, the chloro group is an electron-withdrawing group. This property can modulate the pKa of the quinazoline ring system, influencing its ionization state and ability to interact with target proteins. While direct SAR data on the 4-chloro group of 4-Chloroquinazolin-8-ol is specific, broader studies on related quinolines and quinazolines underscore the importance of halogen substituents. For example, in 4-aminoquinoline (B48711) derivatives, a 7-chloro group is essential for antimalarial activity. mdpi.com Similarly, chloro-substituents on the aniline (B41778) moiety of 4-anilinoquinazolines have been shown to increase inhibitory activity against EGFR and VEGFR2. nih.gov This suggests that the electronic effects and the potential for halogen bonding contributed by the chloro group are important for enhancing biological efficacy.

Role of the 8-Hydroxyl Group in Receptor Binding and Pharmacological Activity

The hydroxyl group at the C-8 position is a pivotal determinant of the pharmacological activity of quinazoline and quinoline (B57606) derivatives. nih.gov Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the binding sites of biological targets. mdpi.com Studies on 8-hydroxyquinoline (B1678124) (8HQ) derivatives have repeatedly demonstrated the significance of this moiety for a wide range of biological effects, including antimicrobial, anticancer, and neuroprotective activities. nih.govresearchgate.net

Research has shown that the presence of the 8-hydroxyl group can confer potent antitumor effects. One study highlighted that among various hydroxylated quinolines, the derivative with the hydroxyl group at position 8 exhibited a prominent positive antitumor effect against K562 and T47D cancer cell lines. nih.gov The importance of this specific hydroxyl group is further emphasized by observations that its replacement with an alkoxyl group, such as methoxy, can lead to a decrease in inhibitory activity in certain contexts, underscoring the necessity of the hydrogen-bonding capability of the -OH group itself. nih.gov

Furthermore, the 8-hydroxyl group, in conjunction with the quinazoline ring's nitrogen atom, creates a powerful bidentate chelation site for metal ions. mdpi.com This ability to chelate essential metal ions is a proposed mechanism for the antimicrobial and certain anticancer activities of 8-hydroxyquinoline derivatives, as it can disrupt metal-dependent enzymatic processes within pathogens or cancer cells. nih.gov

Modifications at C-2 and C-6 Positions and their Influence on SAR

SAR studies consistently identify the C-2 and C-6 positions of the quinazoline ring as critical nodes for modification to tune biological activity. nih.govnih.govmdpi.com The introduction of diverse substituents at these positions can significantly impact potency, selectivity, and pharmacokinetic properties.

Modifications at the C-2 Position:

Modifications at the C-6 Position:

The C-6 position is often modified to improve efficacy and target selectivity. The introduction of halogen atoms, such as bromine, has been shown to enhance the antiproliferative action of 4-anilinoquinazoline derivatives. nih.govwhiterose.ac.uk Additionally, incorporating electron-withdrawing groups like trifluoromethyl (-CF3) at this position has been explored in the design of antitubercular agents. mdpi.com These substitutions can influence hydrophobic and electronic interactions within the target's binding pocket. For instance, in a series of multi-kinase inhibitors, structural modifications at the 6- and 7-positions of the quinazoline core were crucial for achieving potent cellular anti-proliferative activity. mdpi.com

The combined effect of substitutions at both C-2 and C-6 can lead to highly potent compounds, as demonstrated by the development of 2,4,6-trisubstituted quinazoline derivatives with significant antitumor activity. researchgate.net

Table 1: Influence of C-2 and C-6 Substitutions on Antiproliferative Activity This table is a representative example based on findings in the cited literature and is for illustrative purposes.

| Compound | C-2 Substituent | C-6 Substituent | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| Derivative A | Phenyl | Bromo | HCT-116 | 2.8 µM | nih.gov |

| Derivative B | Pyridin-3-yl | Bromo | MCF7 (Breast Cancer) | Potent Activity | mdpi.com |

| Derivative C | - | Trifluoromethyl | Mycobacterium tuberculosis | Active | mdpi.com |

Conformational Analysis and Substituent Effects on Bioactivity

The three-dimensional conformation of this compound derivatives is a critical factor governing their interaction with biological targets. The spatial arrangement of substituents affects how the molecule fits into a binding pocket and the types of intermolecular forces it can establish.

The introduction of bulky substituents can create steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding. mdpi.com Conversely, strategically placed groups can induce a favorable conformation that enhances affinity. The electronic effects of substituents also play a role; electron-donating or electron-withdrawing groups can alter the charge distribution across the quinazoline scaffold, influencing electrostatic interactions with the receptor. beilstein-journals.org For instance, the energy bandgap, which is related to the extent of π-electron conjugation, can be modulated by different substituents, affecting properties relevant to bioactivity. beilstein-journals.org The interplay between a substituent's size, electronics, and its position on the quinazoline core ultimately determines the molecule's bioactive conformation and its resulting biological efficacy.

Ligand-Target Interactions and Pharmacophore Mapping

Understanding the specific interactions between this compound derivatives and their protein targets is essential for rational drug design. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

Ligand-Target Interactions:

Molecular docking studies have elucidated key interactions for related quinazoline inhibitors. For example, in the ATP-binding site of EGFR, the quinazoline nitrogen (N-1) commonly forms a crucial hydrogen bond with the backbone NH of a methionine residue (e.g., Met793). researchgate.net The 8-hydroxyl group of a this compound derivative would be well-positioned to form additional hydrogen bonds with nearby amino acid residues, such as polar interactions with aspartate (Asp855), thereby anchoring the ligand in the active site. nih.govresearchgate.net The chloro-substituted part of the molecule often extends into hydrophobic pockets, while substituents at the C-2 and C-6 positions can form additional hydrophobic or π-π stacking interactions with aromatic residues like tyrosine. nih.gov

Pharmacophore Mapping:

Pharmacophore modeling abstracts these key interaction points into a 3D map of essential chemical features required for biological activity. A typical pharmacophore model for quinazoline-based kinase inhibitors would include:

One or more Hydrogen Bond Acceptors (HBA): Often corresponding to the quinazoline ring nitrogens.

One or more Hydrogen Bond Donors (HBD): The 8-hydroxyl group would be a key HBD feature.

Aromatic/Hydrophobic Regions: Representing the fused ring system itself and any aryl substituents at positions like C-2 or C-4. nih.govresearchgate.net

A validated pharmacophore model serves as a 3D query to screen large compound databases for new molecules that possess the required features in the correct spatial arrangement, potentially leading to the discovery of novel and diverse active compounds. nih.gov

Table 2: Key Interaction Features for Quinazoline-based Inhibitors

| Pharmacophoric Feature | Corresponding Molecular Moiety | Typical Interacting Residue Type | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Quinazoline Ring Nitrogen (N-1) | Methionine (backbone NH) | researchgate.net |

| Hydrogen Bond Donor | 8-Hydroxyl Group | Aspartate, Lysine, Threonine | nih.gov |

| Hydrophobic/Aromatic Region | Quinazoline Core, Phenyl Rings | Alanine, Valine, Leucine, Tyrosine | nih.govnih.gov |

| π-π Stacking | Aromatic Rings | Tyrosine, Phenylalanine | nih.gov |

Biological Activities and Therapeutic Potential of 4 Chloroquinazolin 8 Ol Derivatives

Anticancer and Antitumor Activities

Derivatives of the quinazoline (B50416) core are widely recognized for their potential as anticancer agents, targeting various tumors and cellular mechanisms. mdpi.comresearchgate.net The 4-chloroquinazoline (B184009) structure is a common starting point for creating potent inhibitors of key proteins involved in cancer progression. mdpi.comnih.gov

The inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival, is a key mechanism for many quinazoline-based anticancer drugs. mdpi.comnih.govdovepress.com Derivatives built upon the 4-anilinoquinazoline (B1210976) scaffold have shown significant potential as EGFR inhibitors. mdpi.comfrontiersin.org

Research has led to the development of numerous 4-aminoquinazoline derivatives that demonstrate potent EGFR inhibitory activity. For instance, certain 6- and 7-substituted amino-4-anilinequinazoline derivatives have been synthesized and identified as irreversible dual EGFR/HER2 inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar range, surpassing the potency of established drugs like gefitinib (B1684475) and afatinib. mdpi.com Similarly, novel 4-aminoquinazoline derivatives incorporating a benzothiazole (B30560) moiety have been developed, with molecular docking studies confirming their ability to bind effectively to the EGFR active site. ccspublishing.org.cn The introduction of a 4-fluorophenyl group has also been a successful strategy, leading to quinazoline derivatives with effective EGFR inhibitory activity at nanomolar concentrations. dovepress.com

One study highlighted a series of isoquinoline-tethered quinazoline derivatives designed to enhance selectivity for HER2 over EGFR. nih.govrsc.org These compounds demonstrated a significant improvement in the EGFR/HER2 selectivity ratio compared to the dual inhibitor lapatinib. nih.govrsc.org

| Compound Type | Target | IC₅₀ Value | Reference |

| 3-Methyl-quinazolinone derivatives | EGFR | 10 nM | mdpi.com |

| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) derivative | EGFR | 0.096 µM | mdpi.com |

| 6-Arylureido-4-anilinoquinazoline derivative (Compound 7i) | EGFR | 17.32 nM | frontiersin.org |

| 4-Fluorophenyl quinazoline (Compound VIII) | EGFR | 37.66 nM | dovepress.com |

| 4-Fluorophenyl quinazoline (Compound IX) | EGFR | 59.21 nM | dovepress.com |

Beyond EGFR, quinazoline derivatives have been engineered to inhibit other kinases vital to cancer cell survival and proliferation.

Aurora Kinase B: Aurora kinases are critical for cell cycle regulation, and their inhibition is a promising anticancer strategy. mdpi.com Research has demonstrated that sustained expression of Aurora kinase B can confer resistance to PI3K inhibition in head and neck squamous cell carcinoma (HNSCC). nih.gov This suggests that a combined inhibition of PI3K and Aurora B could be a synergistic therapeutic approach. nih.gov New triazole derivatives, designed as bioisosteric analogues of known inhibitors, have shown inhibitory activity against Aurora-A kinase in the submicromolar range. mdpi.com Furthermore, a novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective Aurora A kinase inhibitor that induces apoptosis. mdpi.com

JAK2: Some quinazoline derivatives have been found to inhibit Janus kinase 2 (JAK2), another non-receptor tyrosine kinase implicated in oncogenesis. semanticscholar.org

Multi-kinase Inhibition: Certain quinazoline derivatives act as multi-kinase inhibitors. One potent derivative, modified at the 6- and 7-positions of the quinazoline core, was observed to inhibit multiple kinases while also showing effective anti-proliferative activity. mdpi.com Another study on quinazolines as microtubule-destabilizing agents found that select compounds also acted as low nanomolar inhibitors of VEGFR-2 and PDGFR-β, in addition to EGFR. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition is a targeted therapy for cancers with specific DNA repair defects. excli.de Quinazolinone derivatives have been investigated as PARP-1 inhibitors. researchgate.net Specifically, 8-Chloroquinazolin-4-ol (B19579) has been identified as a direct inhibitor of the PARP-1 enzyme, with a half-maximal inhibitory concentration (IC₅₀) of 5.65 μM. medchemexpress.com Further research has focused on attaching various aryl piperazines to an 8-chloroquinazolinone core to enhance selectivity and interaction with the PARP-1 active site. excli.de Molecular docking studies of other synthesized quinazolinone derivatives have indicated a strong affinity for the PARP-1 active site, suggesting their potential as leads for new PARP-1 inhibitors. researchgate.net

| Compound | Target | IC₅₀ Value | Reference |

| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 µM | medchemexpress.com |

The ultimate goal of kinase inhibition and other molecular targeting strategies is to halt the uncontrolled growth of cancer cells. Derivatives of 4-chloroquinazoline have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. mdpi.comresearchgate.net

For example, a series of chalcone-incorporated quinazoline derivatives showed potent anticancer activity against human alveolar (A549), breast (MCF-7), and colorectal (HT-29) adenocarcinoma cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range. semanticscholar.org Similarly, novel 4-aminoquinazoline derivatives containing a benzothiazole moiety exhibited moderate to potent anti-proliferative activity against human breast cancer (MCF-7), prostate cancer (PC-3), and gastric carcinoma (MGC-803, HGC-27) cell lines. ccspublishing.org.cn

Further studies have identified quinazoline derivatives with extremely high potency. A lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed GI₅₀ values (concentration for 50% growth inhibition) at the subnanomolar level in the NCI-60 human tumor cell line panel. nih.gov Its analogue, 4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one, also exhibited significant antiproliferative activity with GI₅₀ values between 0.53 and 2.01 nM. nih.gov

| Compound Type/Name | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| 6-Bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative | MCF-7 (Breast) | 2.49 µM | mdpi.com |

| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative | MCF-7 (Breast) | 2.09 µM | mdpi.com |

| 3-Substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative | HepG2 (Liver) | 2.08 µM | mdpi.com |

| Chalcone quinazoline derivative (11g) | A549 (Lung) | 0.10 µM | semanticscholar.org |

| Chalcone quinazoline derivative (11g) | HT-29 (Colorectal) | 0.13 µM | semanticscholar.org |

| Chalcone quinazoline derivative (11g) | MCF-7 (Breast) | 0.17 µM | semanticscholar.org |

| 6-Arylureido-4-anilinoquinazoline derivative (7i) | A549 (Lung) | 2.25 µM | frontiersin.org |

| 6-Arylureido-4-anilinoquinazoline derivative (7i) | HT-29 (Colorectal) | 1.72 µM | frontiersin.org |

| 6-Arylureido-4-anilinoquinazoline derivative (7i) | MCF-7 (Breast) | 2.81 µM | frontiersin.org |

| 4-(2-Chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) | NCI-60 Panel | 0.53 - 2.01 nM | nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, 4-chloroquinazolin-8-ol and its related derivatives have been investigated for their ability to combat microbial infections. researchgate.net The quinazoline scaffold is present in molecules showing a broad range of medicinal activities, including antibacterial and antifungal effects. mdpi.comsemanticscholar.org

Derivatives of quinazoline have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netscienceopen.com The introduction of different substituents onto the quinazoline core allows for the modulation of antibacterial potency and spectrum.

For instance, a series of novel hybrid quinazoline–triazine derivatives were synthesized and tested against several bacterial species. tandfonline.com The results indicated that some compounds exhibited promising in vitro antibacterial effects against Staphylococcus aureus and Bacillus cereus (Gram-positive), as well as Pseudomonas aeruginosa and Klebsiella pneumoniae (Gram-negative). tandfonline.com

In another study, new 8-nitrofluoroquinolone derivatives were synthesized from a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon. mdpi.com Derivatives where aniline (B41778), p-toluidine, or p-chloroaniline were introduced at the C-7 position showed good activity against the Gram-positive bacterium S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. mdpi.com Another derivative from this series showed an MIC of approximately 0.97 µg/mL against S. aureus. mdpi.com

Research into 8-hydroxyquinoline (B1678124) derivatives also highlights the importance of substituents. scienceopen.com A compound bearing a chlorine atom on an attached benzene (B151609) ring showed good activity against both Gram-positive and Gram-negative strains. scienceopen.com Generally, these derivatives were found to be more active against Gram-positive bacteria, which may be due to the structural differences in the cell membranes of Gram-negative bacteria that can block the entry of certain compounds. scienceopen.com Similarly, a novel 8-chloroquinolone derivative, featuring a distorted N1-aryl group, was found to have extremely potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria, in some cases significantly exceeding the potency of existing antibiotics against clinical isolates. nih.gov

| Compound Type | Bacteria | Activity (MIC) | Reference |

| 8-Nitrofluoroquinolone (p-toluidine derivative) | S. aureus | ~2-5 µg/mL | mdpi.com |

| 8-Nitrofluoroquinolone (p-chloroaniline derivative) | S. aureus | ~2-5 µg/mL | mdpi.com |

| 8-Nitrofluoroquinolone (aniline derivative) | S. aureus | ~2-5 µg/mL | mdpi.com |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.97 µg/mL | mdpi.com |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | E. coli | ~4.7 µg/mL | mdpi.com |

| Quinolone coupled hybrid (5d) | Various G+ and G- strains | 0.125–8 µg/mL | nih.gov |

Antifungal Efficacy

Derivatives of the quinazoline nucleus have been a subject of significant research for their antifungal properties. derpharmachemica.comalliedacademies.org Studies have shown that introducing specific substituents at various positions on the quinazoline ring can lead to potent antifungal agents. For instance, the synthesis of 2,3-disubstituted quinazolinone derivatives has been reported, and some of these compounds were tested for their antimicrobial activity. derpharmachemica.com

Research into new quinazolin-4(3H)-one derivatives has yielded compounds with notable antifungal effects. tandfonline.com In one study, compound 6b demonstrated superior effects against Candida albicans, Aspergillus fumigatus, and Aspergillus niger, while compound 5a was more effective against Candida glabrata. tandfonline.com Another study involving imines derived from 3-amino-2-isopropyl-3H-quinazolin-4-one found that the parent quinazolinone itself exhibited the most significant fungistatic activity against all tested filamentous fungi. scispace.com

Furthermore, the synthesis of "Aza"-type derivatives, specifically benzo tandfonline.comajchem-a.comimidazo[1,2-c] quinazoline, has led to compounds with significant antifungal activity against various plant fungi. nih.gov Compounds A-0 , B-1 , and B-2 showed considerable activity against B. cinerea. nih.gov These findings underscore the potential of quinazoline derivatives as a source of new antifungal agents. tandfonline.comscispace.comnih.govnih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Compound 6b | Candida albicans, Aspergillus fumigatus, Aspergillus niger | Better effects compared to other tested compounds. | tandfonline.com |

| Compound 5a | Candida glabrata | Better effects compared to other tested compounds. | tandfonline.com |

| 3-amino-2-isopropyl-3H-quinazolin-4-one | Filamentous fungi | Significant fungiostatic activity. | scispace.com |

| Compound A-0 | B. cinerea | EC50 value of 2.72 μg/mL. | nih.gov |

| Compound B-1 | B. cinerea | EC50 value of 5.90 μg/mL. | nih.gov |

| Compound B-2 | B. cinerea | EC50 value of 4.00 μg/mL. | nih.gov |

Antiviral Potential

The quinazoline framework has been extensively explored for its antiviral properties against a range of viruses. researchgate.netinternationalscholarsjournals.commdpi.comasianpubs.org Research has demonstrated that specific substitutions on the quinazoline ring can lead to potent antiviral compounds. internationalscholarsjournals.com

One study reported the synthesis of 2-phenyl-3-disubstituted quinazolin-4(3H)-ones and their evaluation for antiviral activity against several viruses, including herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and Coxsackie virus B4. internationalscholarsjournals.com Among the synthesized compounds, QAA was active against vaccinia virus, parainfluenza-3 virus, and Punta Toro virus. QOPD showed activity against HSV-1, HSV-2, and vaccinia virus, while QONA and PD-NFIN were active against Coxsackie virus B4. internationalscholarsjournals.com

In another investigation, novel quinazoline artemisinin (B1665778) hybrids were synthesized and showed potent activity against cytomegalovirus, with some compounds being significantly more potent than the reference drug ganciclovir. mdpi.com Furthermore, a series of 2,3,6-trisubstituted quinazolinone compounds were identified as novel inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogues exhibiting potent and broad-spectrum activity. acs.org Other studies have also highlighted the potential of quinazoline derivatives against influenza A virus and Japanese Encephalitis virus. researchgate.netmdpi.com

Table 2: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative Series | Virus | Observed Activity | Reference |

|---|---|---|---|

| QAA | Vaccinia virus, parainfluenza-3 virus, Punta Toro virus | Specific antiviral activity noted. | internationalscholarsjournals.com |

| QOPD | HSV-1, HSV-2, vaccinia virus | Specific antiviral activity noted. | internationalscholarsjournals.com |

| QONA and PD-NFIN | Coxsackie virus B4 | Specific antiviral activity noted. | internationalscholarsjournals.com |

| Quinazoline artemisinin hybrids | Cytomegalovirus | Potent activity, superior to ganciclovir. | mdpi.com |

| 2,3,6-trisubstituted quinazolinones | Zika virus (ZIKV), Dengue virus (DENV) | Potent and broad-spectrum activity with low cytotoxicity. | acs.org |

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza virus | Highest anti-influenza virus activity with IC50 < 10 μM. | mdpi.com |

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have been widely investigated for their anti-inflammatory and analgesic activities. encyclopedia.pubmdpi.com These compounds have shown potential in modulating inflammatory pathways and providing pain relief through various mechanisms. jneonatalsurg.com

A study on new condensed derivatives of anpirtoline, where the pyridine (B92270) ring was replaced with a quinazoline nucleus, demonstrated significant analgesic activity. nih.gov The analgesic effects of compounds 4e-4g and 4l were comparable to the clinically used drugs flupirtine (B1215404) and tramadol. nih.gov Another study synthesized a series of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides and found that compounds with aliphatic groups (4.1, 2, 10, 11, 19, 20, 28, and 29 ) exhibited potent analgesic activity, even more so than the reference standard diclofenac (B195802) sodium. hilarispublisher.com

Furthermore, research on a novel quinazoline derivative showed dose-dependent inhibition of paw edema in a carrageenan-induced inflammation model and a reduction in granuloma formation, indicating significant anti-inflammatory effects. jneonatalsurg.com The same compound also demonstrated both peripheral and central analgesic activity by reducing acetic acid-induced writhing and increasing latency in the hot plate test in mice. jneonatalsurg.com These findings suggest that quinazoline derivatives could be promising lead compounds for the development of new anti-inflammatory and analgesic drugs. mdpi.comjneonatalsurg.com

Table 3: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound/Derivative Series | Activity | Model/Test | Observed Effect | Reference |

|---|---|---|---|---|

| Compounds 4e-4g, 4l | Analgesic | Hot plate, acetic acid-induced writhing | Activity comparable to flupirtine and tramadol. | nih.gov |

| Compounds 4.1, 2, 10, 11, 19, 20, 28, 29 | Analgesic | - | More potent than diclofenac sodium. | hilarispublisher.com |

| Novel quinazoline derivative | Anti-inflammatory | Carrageenan-induced paw edema, cotton pellet-induced granuloma | Dose-dependent inhibition of edema and granuloma. | jneonatalsurg.com |

| Novel quinazoline derivative | Analgesic | Acetic acid-induced writhing, hot plate test | Significant reduction in writhing (peripheral), increased latency (central). | jneonatalsurg.com |

Neurodegenerative Disease Modulation (e.g., Anti-Alzheimer's Disease)

The quinazoline scaffold has emerged as a promising platform for the development of therapeutic agents targeting neurodegenerative disorders like Alzheimer's disease. mdpi.comresearchgate.net Derivatives of quinazoline have shown potential in modulating key pathological processes associated with these diseases. mdpi.com

Research has demonstrated that quinazoline derivatives can act as neuroprotective agents. nih.gov For instance, certain quinazoline-type phosphodiesterase 7 (PDE7) inhibitors have been shown to ameliorate brain damage and improve behavioral outcomes in experimental stroke models. nih.gov These compounds also exhibit potent anti-inflammatory and neuroprotective effects in primary neural cell cultures. nih.gov

In the context of Alzheimer's disease, quinazoline derivatives have been investigated for their ability to inhibit β-amyloid (Aβ) aggregation, a hallmark of the disease. mdpi.com Studies on 2,4-diaminoquinazolines (DAQs) revealed that specific isomers could potently inhibit the aggregation of Aβ40 and Aβ42. mdpi.com For example, the N4-isomer with a 4-bromobenzyl substituent was identified as a potent inhibitor of Aβ40 aggregation, while the corresponding N2-isomer was a potent inhibitor of Aβ42 accumulation. mdpi.com Furthermore, hybrids of 2,3-disubstituted quinazolinone and vanillin (B372448) acrylamide (B121943) have been reported as multi-target-directed ligands, exhibiting cholinesterase inhibition, antioxidant activity, and neuroprotective effects. mdpi.com The synthesis of new quinazolinone derivatives of marine-derived alkaloids has also yielded compounds with neuroprotective capacity against rotenone-induced damage in human neuroblastoma cells. cornell.edu

Table 4: Neuroprotective and Anti-Alzheimer's Activity of Selected this compound Derivatives

| Compound/Derivative Series | Target/Activity | Model | Observed Effect | Reference |

|---|---|---|---|---|

| 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (compound 5) | Neuroprotection | Permanent middle cerebral artery occlusion (pMCAO) stroke model | Ameliorated brain damage and improved behavioral outcome. | nih.gov |

| N4-isomer of 2,4-diaminoquinazoline (DAQ) with 4-bromobenzyl substituent | Aβ40 aggregation inhibition | - | Potent inhibitor with an IC50 of 80 nM. | mdpi.com |

| N2-isomer of DAQ with 4-bromobenzyl substituent | Aβ42 accumulation inhibition | - | Potent inhibitor with an IC50 of 1.7 µM. | mdpi.com |

| 2,3-disubstituted quinazolinone and vanillin acrylamide hybrids | Multi-target-directed ligands (MTDLs) | - | Modulate amyloidogenic assembly, inhibit cholinesterases, antioxidant, and neuroprotective. | mdpi.com |

| Fumiquinazoline G (1), Fiscalin B (3), Compounds 5 and 7 | Neuroprotection | Rotenone-damaged human neuroblastoma cells (SH-SY5Y) | Showed more than 25% protection. | cornell.edu |

Antihypertensive and Related Cardiovascular Activities

Quinazoline derivatives have a well-established history in the management of hypertension, with several compounds developed as antihypertensive agents. encyclopedia.pubmdpi.com Their mechanism of action often involves the blockade of α1-adrenoceptors, leading to vasodilation and a reduction in blood pressure. nih.gov

Trimazosin (B1202524), a quinazoline derivative, has been evaluated for its cardiocirculatory effects in patients with severe chronic congestive heart failure. nih.gov In these patients, trimazosin was shown to decrease the elevated left ventricular filling pressure and increase the lowered cardiac index, demonstrating its potential as an oral vasodilator. nih.gov Another study compared the cardiovascular effects of trimazosin and prazosin, another quinazoline derivative, in rabbits. nih.gov While trimazosin showed lower affinity for α1-adrenoceptors compared to prazosin, it exhibited a significant peripheral vascular depressor effect, suggesting an additional direct vasodilator action. nih.gov

The development of new quinazoline derivatives continues to yield compounds with promising cardiovascular activity. researchgate.net For instance, a novel N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivative has been identified with potent vasodilator effects on resistance vessels, leading to an acute hypotensive effect in rats. researchgate.net Furthermore, quinazoline-4(3H)-one-7-carboxamide derivatives have been investigated as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular disorders. acs.org Inhibition of sEH is expected to enhance the beneficial cardiovascular properties of epoxyeicosatrienoic acids (EETs). acs.org

Table 5: Antihypertensive and Cardiovascular Activities of Selected this compound Derivatives

| Compound/Derivative | Activity | Model/Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Trimazosin | Vasodilation | Severe chronic congestive heart failure | Decreased left ventricular filling pressure and increased cardiac index. | nih.gov |

| Trimazosin | Antihypertensive | Rabbit | Peripheral vascular depressor effect, possible direct vasodilation. | nih.gov |

| N-methyl-N-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine | Vasodilation, Hypotensive | Isolated mesenteric arteries, Wistar rats | Potent vasodilator effect leading to acute hypotensive effect. | researchgate.net |

| Quinazoline-4(3H)-one-7-carboxamide derivatives | sEH Inhibition | - | Identified as selective sEH inhibitors with potential for treating cardiovascular disorders. | acs.org |

Other Pharmacological Profiles

The versatility of the quinazoline scaffold extends to a wide range of other pharmacological activities, including antidiabetic, antimalarial, antitubercular, antioxidant, and corrosion inhibition properties. encyclopedia.pubmdpi.com

Antitubercular Activity: Numerous studies have highlighted the potential of quinazoline derivatives as antitubercular agents. mdpi.comdovepress.come-journals.inacs.orgsci-hub.se For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed significant activity against Mycobacterium tuberculosis (MTB) strain H37Rv, with some compounds also being effective against multidrug-resistant (MDR) strains. mdpi.com Another study on 2-trichloromethyl quinazoline derivatives identified compounds with potent antitubercular activity against M. tuberculosis H37Rv. e-journals.in The introduction of amido, thioamido, and other substituents at the 3-position of the quinazolinone ring has been found to enhance antitubercular activity. dovepress.com

Antimalarial Activity: Quinazoline derivatives have also been explored for their antiplasmodial activity. Certain 4-carboxamido and 4-alkoxy-2-trichloromethyl quinazoline derivatives were found to be highly effective against the multiresistant K1 P. falciparum strain. mdpi.com

Antioxidant Activity: The antioxidant potential of quinazoline derivatives has been a subject of investigation, with some compounds showing promise in this area. mdpi.com

Corrosion Inhibition: Beyond biomedical applications, quinazoline derivatives have demonstrated efficacy as corrosion inhibitors for various metals in acidic environments. ajchem-a.combohrium.comabechem.comijcsi.prophyschemres.org Studies have shown that these compounds can form a protective film on metal surfaces, significantly reducing the corrosion rate. bohrium.comabechem.com The inhibition efficiency is dependent on the concentration of the inhibitor and the specific molecular structure of the quinazoline derivative. bohrium.comijcsi.pro

Table 6: Other Pharmacological and Industrial Activities of Quinazoline Derivatives

| Activity | Compound/Derivative Series | Model/Target | Observed Effect/Result | Reference |

|---|---|---|---|---|

| Antitubercular | 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) of 2 µg/mL. | mdpi.com |

| Antitubercular | 2-trichloromethyl quinazoline derivatives (4a, 4f) | M. tuberculosis H37Rv | MIC of 6.25 µg/mL. | e-journals.in |

| Antimalarial | 4-carboxamido and 4-alkoxy-2-trichloromethyl quinazolines | K1 P. falciparum strain | Highly effective as antiplasmodium agents. | mdpi.com |

| Corrosion Inhibition | Q-NO2 and Q-OMe | Mild steel in 1 M HCl | Maximum inhibition efficiencies of 94.7% and 96.7%, respectively. | bohrium.com |

| Corrosion Inhibition | (2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one) and (2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one) | Mild steel in 1.0 M HCl | Inhibition efficiencies exceeding 85% at 10⁻³ M. | abechem.com |

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets

The biological activity of 4-chloroquinazolin-8-ol and its derivatives stems from their interaction with specific molecular targets, primarily enzymes involved in critical cellular processes. The quinazoline (B50416) scaffold is a recognized template for designing inhibitors of various kinases and other enzymes. mdpi.commdpi.com

Key molecular targets identified for quinazoline derivatives include:

Poly(ADP-ribose) polymerase-1 (PARP-1): The closely related isomer, 8-Chloroquinazolin-4-ol (B19579), has been identified as an inhibitor of the PARP-1 enzyme. medchemexpress.com PARP-1 is a crucial enzyme in the DNA damage repair pathway.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold, a common derivative structure, is well-established as a template for inhibitors of EGFR tyrosine kinase. mdpi.commdpi.com These inhibitors function by competitively binding at the ATP site of the kinase domain. mdpi.com EGFR is a member of the ErbB receptor tyrosine kinase family and regulates pathways essential for cell proliferation and survival. doi.orgtandfonline.com Overexpression and mutations of EGFR are linked to various cancers. tandfonline.com

Ca2+/calmodulin-dependent protein kinase kinase 2 (CAMKK2): Derivatives of this compound have been investigated as potent inhibitors of CAMKK2, a kinase that plays a role in metabolic regulation.

Phosphoinositide 3-kinases (PI3Ks): Quinazoline-based compounds have been developed as inhibitors of PI3K enzymes, which are central to signaling pathways controlling cell growth and survival. nih.gov

Histone Deacetylases (HDACs): The quinazolin-4-one scaffold has been incorporated into designs for inhibitors of HDACs, epigenetic enzymes that regulate gene expression and are implicated in cancer. nih.gov

Carbonic Anhydrases (CA): Novel anilinoquinazoline-sulfonamides have been developed as dual inhibitors of tumor-associated carbonic anhydrases (CA IX/XII) and EGFR. doi.org

Validation of these targets often involves assessing the compound's ability to inhibit the enzyme's activity, measured by its IC50 value, and evaluating its effect on cellular processes regulated by the target. medchemexpress.comdoi.org

Elucidation of Binding Modes and Interaction Profiles

The interaction of quinazoline derivatives with their molecular targets is defined by specific binding modes and molecular interactions, often elucidated through molecular docking and X-ray crystallography studies. researchgate.netekb.eg The functional groups on the quinazoline ring, such as the chlorine atom and the hydroxyl group of this compound, play vital roles in binding affinity and specificity.

Binding to Kinases (e.g., EGFR, VEGFR-2): For 4-anilinoquinazoline derivatives, the quinazoline nitrogen atoms often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase ATP-binding pocket. researchgate.netsioc-journal.cn For example, molecular docking studies of certain derivatives with VEGFR-2 revealed the presence of hydrogen bonds between the compound and the protein. researchgate.net The planar quinazoline core facilitates hydrophobic or π-stacking interactions with aromatic residues like tyrosine within the binding site. ekb.eg Substituents on the quinazoline scaffold can form additional hydrophobic interactions, further stabilizing the complex. nih.gov

Binding to Carbonic Anhydrase: In dual CA and EGFR inhibitors, the sulfonamide moiety is critical for binding to the carbonic anhydrase active site. doi.org The sulfonamide nitrogen can form strong interactions with the zinc ion (Zn²⁺) that is central to the enzyme's active site. doi.orgekb.eg

Role of Specific Substituents: The chlorine atom at the C-4 position makes the site highly electrophilic, facilitating reactions with nucleophiles, which is a key step in the synthesis of many active derivatives like 4-anilinoquinazolines. researchgate.net The hydroxyl group at the C-8 position can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding profile with its target protein. The hydroxyl and nitrogen moieties can also enable metal chelation.

Modulation of Cellular Pathways and Signaling Cascades

By inhibiting their molecular targets, quinazoline compounds modulate downstream cellular pathways and signaling cascades, leading to their observed pharmacological effects.

MAPK/ERK and PI3K/Akt Pathways: As inhibitors of EGFR, quinazoline derivatives block the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. tandfonline.com These pathways are crucial for cell proliferation, survival, angiogenesis, and metastasis. tandfonline.comgoogle.com By inhibiting these cascades, the compounds can suppress tumor growth and induce apoptosis (programmed cell death). tandfonline.com

DNA Damage and Repair: Inhibition of PARP-1 by compounds like 8-chloroquinazolin-4-ol disrupts the repair of single-strand DNA breaks. medchemexpress.com In cells with other DNA repair defects (like BRCA mutations), this can lead to the accumulation of lethal double-strand breaks and cell death, a concept known as synthetic lethality. The mechanism may also involve the disruption of DNA synthesis.

Apoptosis Induction: Many quinazoline derivatives induce apoptosis in cancer cells. mdpi.comtargetmol.com This can occur through the mitochondrial pathway, involving the activation of caspases like caspase-3 and caspase-9. mdpi.comtargetmol.com For instance, some 4-anilinoquinazolines induce programmed cell death through a mitochondrial/caspase 9/caspase 3-dependent pathway. mdpi.com

Wnt/β-catenin Signaling: Certain quinazoline derivatives have been shown to possess an inhibitory effect on the Wnt/β-catenin signaling pathway, which is involved in cell development and is often dysregulated in cancer. google.com

Enzyme Inhibition Kinetics and Selectivity

The potency and specificity of quinazoline-based inhibitors are quantified through enzyme inhibition kinetics and selectivity profiling. This data is crucial for understanding their therapeutic potential and potential for off-target effects.

Derivatives of the quinazoline scaffold have shown inhibitory activity against a range of enzymes, with varying degrees of potency. For example, the related isomer 8-Chloroquinazolin-4-ol was identified as a PARP-1 inhibitor with a half-maximal inhibitory concentration (IC50) of 5.65 μM. medchemexpress.com

Further studies on various quinazoline derivatives have provided more detailed kinetic data against several target classes.

Table 1: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Type | Target Enzyme | Inhibition (IC50 / KI) | Reference |

|---|---|---|---|

| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 μM (IC50) | medchemexpress.com |

| 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) | Carbonic Anhydrase IX (hCA IX) | 38.4 nM (KI) | doi.org |

| 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) | Carbonic Anhydrase XII (hCA XII) | 8.9 nM (KI) | doi.org |

| 2-(3-Methoxyphenyl)quinazoline bearing p-sulfanilamide (10b) | EGFR | 51.2 nM (IC50) | doi.org |

| Quinazolin-4-one based hydroxamic acid (48c) | PI3Kδ | <5 nM (IC50) | nih.gov |

| Quinazolin-4-one based hydroxamic acid (48c) | HDAC6 | <5 nM (IC50) | nih.gov |

Selectivity is a key consideration in drug design. For instance, some quinazolin-4-one based hydroxamic acids were found to be highly selective for PI3Kγ and PI3Kδ isoforms and for HDAC6 over other HDAC enzymes. nih.gov This selectivity can help minimize side effects by avoiding the inhibition of other essential enzymes.

In Vitro and In Vivo Pharmacological Evaluation

The biological effects of this compound and its derivatives are assessed through a combination of in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Evaluation:

Anticancer Activity: Derivatives are frequently evaluated for their cytotoxic (cell-killing) effects against a panel of human cancer cell lines. mdpi.comnih.gov The potency is typically expressed as the IC50 or LC50 value, which is the concentration required to inhibit cell growth by 50%. mdpi.comnih.gov Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cells, including lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT-29) cancer cell lines. mdpi.comnih.gov

Antiplasmodial Activity: Derivatives of 2-trichloromethyl quinazolines have been evaluated in vitro for their activity against the multi-resistant K1 strain of Plasmodium falciparum, the parasite that causes malaria. mdpi.com

Antimicrobial Activity: Research indicates that this compound and its derivatives possess antimicrobial activity against a range of pathogens, including bacteria such as E. coli and S. aureus.

Table 2: In Vitro Cytotoxicity of Selected Quinazoline Derivatives Against Cancer Cell Lines

| Derivative Type | Cell Line | Cancer Type | Activity (IC50 / LC50) | Reference |

|---|---|---|---|---|

| Chalcone incorporated quinazoline (11j) | A549 | Lung Adenocarcinoma | 0.010 μM (IC50) | nih.gov |

| Chalcone incorporated quinazoline (11f) | MCF-7 | Breast Adenocarcinoma | 0.012 μM (IC50) | nih.gov |

| 4-(Arylamino)quinazoline (3c) | HeLa | Cervical Cancer | < 0.10 μM (LC50) | mdpi.com |

| 4-(Arylamino)quinazoline (3c) | MCF-7 | Breast Adenocarcinoma | 6.55 μM (LC50) | mdpi.com |

| 4-(Arylamino)quinazoline (7a) | A549 | Lung Carcinoma | 6.04 μM (LC50) | mdpi.com |

In Vivo Evaluation:

Metabolic Disorders: In a preclinical study targeting CAMKK2, derivatives of this compound were tested in animal models. The findings indicated that these compounds could potentially reduce food intake and improve glucose tolerance, suggesting a role in treating metabolic diseases.

Antitumor Activity: A quinazoline derivative, PVHD303, demonstrated potent in vivo antitumor activity in a mouse xenograft model of human lung cancer (NCI-H1975). mdpi.comacs.org

These evaluations are essential for bridging the gap between initial compound discovery and potential therapeutic application.

Computational Chemistry and Cheminformatics in 4 Chloroquinazolin 8 Ol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction. nih.gov This method is instrumental in identifying potential biological targets for 4-chloroquinazolin-8-ol and its derivatives and in understanding the structural basis of their activity.

In the context of quinazoline (B50416) derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action against various diseases, particularly cancer. The quinazoline scaffold is a common feature in many kinase inhibitors, and docking simulations have been used to explore their interactions with the ATP-binding sites of various kinases.

Key Research Findings:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking studies of quinazoline derivatives have shown their potential to inhibit multiple receptor tyrosine kinases. For instance, certain quinazoline compounds have been docked into the active sites of EGFR and VEGFR-2, revealing binding modes similar to known inhibitors. nih.gov These studies often show crucial hydrogen bond interactions with key residues in the hinge region of the kinase domain, such as Cys919 in VEGFR-2. nih.gov

Tubulin Inhibition: The anticancer activity of some quinazolines has been attributed to their ability to inhibit tubulin polymerization. Molecular docking has been used to predict the binding of these compounds to the colchicine (B1669291) binding site of tubulin, identifying key hydrophobic and hydrogen bond interactions that contribute to their activity. nih.gov

GABA-A Receptor Modulation: In the realm of neuroscience, docking studies have been employed to investigate the interaction of quinazoline derivatives with the GABA-A receptor, a key target for anticonvulsant drugs. These simulations have helped in understanding the binding modes and predicting the affinity of these compounds, correlating well with their observed biological activity. mdpi.com

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (Docking Score) | Reference |

| EGFR | Not specified | -7.59 to -8.46 kcal/mol | nih.gov |

| VEGFR-2 | Cys919 | -10.72 to -12.42 kcal/mol | nih.gov |

| Tubulin (Colchicine site) | Lysβ352, Alaαl80, Valα181 | -8.06 to -9.40 kcal/mol | nih.gov |

| GABA-A Receptor | Not specified | Not specified | mdpi.com |

This table is illustrative and based on studies of various quinazoline derivatives. The specific interactions and affinities of this compound would require dedicated docking studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of this compound research, DFT calculations are employed to understand its intrinsic electronic properties, which in turn dictate its reactivity and interaction with biological targets.

DFT calculations can provide valuable information on various molecular properties, including:

Optimized Molecular Geometry: Determination of the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of electron density. orientjchem.org

Reactivity Descriptors: The HOMO and LUMO energies are crucial in predicting the molecule's ability to donate or accept electrons, providing insights into its reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. eurjchem.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Key Research Findings:

QSAR Studies: DFT-calculated electronic descriptors, such as atomic net charges and HOMO/LUMO energies, have been successfully used as independent variables in Quantitative Structure-Activity Relationship (QSAR) models for quinazoline derivatives. These models have shown a good correlation between the electronic properties and the anticancer activity of these compounds. orientjchem.org

Conformational Analysis: DFT calculations can be used to identify different stable conformers of a molecule and to determine their relative energies, providing insights into the molecule's flexibility and the population of different conformational states in solution. eurjchem.com

Reactivity Analysis: In a study of delphinidin (B77816) 3-O-sambubioside and its esters, DFT calculations were used to determine the local reactivity through Fukui functions, identifying the most probable sites for electrophilic and nucleophilic attacks. mdpi.com

Table 2: DFT-Calculated Properties and Their Significance

| Property | Significance in Drug Design |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Dipole Moment | Influences solubility and binding interactions. |

| Molecular Electrostatic Potential | Identifies regions for non-covalent interactions with the target. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov In drug discovery, MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the protein, and the role of solvent molecules.

For this compound and its derivatives, MD simulations can be used to:

Assess Binding Stability: By simulating the ligand-protein complex over time, one can assess the stability of the interactions predicted by molecular docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the complex. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the binding of a ligand induces conformational changes in the target protein, which can be crucial for its biological function. plos.org

Calculate Binding Free Energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. plos.org

Key Research Findings:

Stability of Ligand-Protein Complexes: MD simulations of various ligand-protein complexes have shown that stable RMSD values throughout the simulation indicate a stable binding conformation. nih.gov

Flexibility Analysis: The root-mean-square fluctuation (RMSF) can be calculated for each residue in the protein to identify flexible regions and to understand how ligand binding affects the protein's dynamics. nih.gov

Driving Forces of Binding: By decomposing the binding free energy, it is possible to identify the key energetic contributions (e.g., van der Waals, electrostatic, solvation) that drive the binding of a ligand to its target. plos.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment

ADMET properties are crucial for the success of a drug candidate. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the time and cost of drug development. optibrium.com

For this compound, various computational tools can be used to predict its ADMET properties and assess its drug-likeness based on established rules like Lipinski's Rule of Five.

Predicted ADMET Properties:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted.

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).

Metabolism: The models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP2C19, CYP3A4) and whether the compound is an inhibitor of these enzymes. optibrium.com

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.net

Drug-Likeness Assessment: